5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(3-chlorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O2/c1-26-14-6-5-11(18)7-10(14)9-24-16(20)15(22-23-24)17(25)21-13-4-2-3-12(19)8-13/h2-8H,9,20H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHZQVBNZGXCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 444.33 g/mol. The structure includes a triazole ring, which is known for its biological versatility. The presence of bromine and methoxy groups may enhance lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrClN5O2 |
| Molecular Weight | 444.33 g/mol |
| CAS Number | 899737-98-5 |
Anticancer Activity
Recent studies indicate that derivatives of triazoles exhibit significant anticancer properties . For instance, compounds similar to our target have demonstrated antiproliferative effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 1.1 μM
- HCT-116 (colon cancer) : IC50 = 2.6 μM
- HepG2 (liver cancer) : IC50 = 1.4 μM
These compounds often function by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS leads to apoptosis and cell cycle arrest, making these compounds promising candidates in chemotherapy .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored extensively. In vitro studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : MIC = 2 μg/mL
- Escherichia coli : MIC = 4 μg/mL
These findings suggest that the compound can serve as a lead for developing new antimicrobial agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in various studies. For example, it has been found to exhibit significant inhibitory activity against enzymes involved in cancer proliferation pathways. The IC50 values reported for related triazole compounds range from 1.95 μM to 4.24 μM against TS, indicating strong potential for therapeutic applications .
Study 1: Synthesis and Evaluation
A study conducted on synthesized triazole derivatives showed that compounds with similar structural features to our target exhibited both anticancer and antimicrobial activities. The research highlighted the correlation between structural modifications and biological efficacy, emphasizing the importance of functional groups in enhancing activity .
Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of these compounds with target enzymes such as thymidylate synthase. These simulations support experimental findings by predicting how structural variations influence biological activity .
Scientific Research Applications
Medicinal Chemistry and Antiparasitic Activity
One of the primary applications of this compound is in the field of antiparasitic drug development. Research has indicated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. In a study focusing on optimizing compounds within this series, it was found that certain derivatives showed significant suppression of parasite burden in mouse models. The lead compound demonstrated a half-maximal effective concentration (pEC50) greater than 6, indicating strong potency against the parasite .
Table 1: Antiparasitic Activity of Triazole Derivatives
| Compound | pEC50 Value | Selectivity (VERO/HepG2) | Oral Exposure |
|---|---|---|---|
| Compound A | >6 | >100-fold | High |
| Compound B | >5.5 | 50-fold | Moderate |
| Compound C | >6.2 | >150-fold | High |
Cancer Therapeutics
The triazole scaffold has been extensively studied for its anticancer properties. Compounds similar to 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide have shown promise as inhibitors of various cancer-related pathways. For instance, triazole derivatives have been reported to inhibit heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation .
Case Study: HSP90 Inhibition
A detailed investigation into triazole derivatives revealed that specific modifications led to enhanced binding affinity to HSP90. These compounds were tested in vitro and demonstrated significant cytotoxic effects against various cancer cell lines.
Synthesis and Development
The synthesis of this compound involves complex chemical processes that can be optimized for better yield and efficiency. Recent advancements have focused on using ruthenium-catalyzed methods to synthesize triazole derivatives efficiently. This method allows for the preparation of diverse peptidomimetics and biologically active compounds while minimizing side reactions such as the Dimroth rearrangement .
Table 2: Synthesis Methods for Triazole Derivatives
| Method | Yield (%) | Advantages |
|---|---|---|
| Ruthenium-catalyzed cycloaddition | 85 | High regioselectivity |
| Traditional synthetic routes | 60 | Established protocols |
Broader Implications in Drug Development
The exploration of this compound extends beyond its immediate applications. Its structural framework allows for modifications that can lead to new drug candidates targeting various diseases, including infectious diseases and cancers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving:
Condensation : React 5-bromo-2-methoxybenzylamine with a suitable isocyanide to form the carboximidoyl chloride intermediate (analogous to ).
Cycloaddition : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, ensuring regioselectivity (see for analogous protocols).
Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures. Validate purity via HPLC (≥95% purity) and LC-MS for mass confirmation .
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility while minimizing cytotoxicity.
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the 5-amino position without disrupting the triazole core ( suggests similar strategies for triazole derivatives).
- Formulation : Prepare nanoemulsions or liposomal encapsulation for in vivo studies to improve bioavailability .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodology :
- NMR : Use H/C NMR to confirm substituent positions (e.g., bromo, methoxy, chlorophenyl groups).
- X-ray Crystallography : Refine crystal structures using SHELXL ( ) to resolve steric effects from the benzyl and chlorophenyl moieties.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. How do the bromo, methoxy, and chlorophenyl substituents influence this compound’s enzyme inhibition profile?
- Methodology :
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to map interactions with target enzymes (e.g., carbonic anhydrase, HDACs) using crystallographic data ().
- SAR Analysis : Synthesize analogs with substituent modifications (e.g., replacing Br with Cl) and compare IC values in enzyme assays.
- Kinetic Assays : Use stopped-flow spectroscopy to determine inhibition mechanisms (competitive vs. non-competitive) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Structural Validation : Re-examine crystallographic data (via SHELXL refinement) to confirm binding modes ( ).
- Batch Analysis : Compare activity across synthesized batches to rule out impurities or stereochemical variations .
Q. How can researchers design derivatives to improve metabolic stability without compromising potency?
- Methodology :
- Metabolite Identification : Use LC-MS/MS to identify major metabolic sites (e.g., demethylation of methoxy group).
- Bioisosteric Replacement : Substitute labile groups with stable analogs (e.g., replacing methoxy with trifluoromethoxy).
- Pro-drug Approach : Mask the 5-amino group with enzymatically cleavable protecting groups (e.g., acetyl) to enhance plasma stability .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?
- Methodology :
- Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) to resolve overlapping electron densities from the triazole and benzyl groups.
- Refinement : Apply SHELXL’s TWIN and HKLF5 commands ( ) to handle potential twinning or disorder in the chlorophenyl ring.
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
